
Ethyl 2-amino-2-cyanoacetate acetate
Overview
Description
Ethyl 2-amino-2-cyanoacetate acetate is an organic compound that contains both an amino group and a cyano group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-cyanoacetate acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an amine in the presence of a base such as sodium ethoxide in ethanol . The reaction typically proceeds at room temperature or with mild heating to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of ethyl cyanoacetate and the amine to a reactor containing the base catalyst. The reaction mixture is then stirred and maintained at the optimal temperature to ensure complete conversion. The product is isolated through standard purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyanoacetate acetate undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrroles and pyrazoles.
Substitution Reactions: The amino and cyano groups can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, triethylamine
Solvents: Ethanol, methanol
Catalysts: Acidic or basic catalysts depending on the specific reaction
Major Products Formed
Substituted Alkenes: Formed through Knoevenagel condensation
Heterocyclic Compounds: Formed through cyclization reactions
Scientific Research Applications
Building Block for Heterocycles
Ethyl 2-amino-2-cyanoacetate acetate is widely used in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. It can undergo various reactions to produce:
- Knoevenagel Condensation : This reaction with aldehydes or ketones yields substituted alkenes.
- Cyclization Reactions : The compound can form heterocycles such as pyrroles and pyrazoles through cyclization processes.
- Substitution Reactions : The amino and cyano groups participate in nucleophilic substitution reactions, leading to diverse derivatives .
Biological Applications
This compound and its derivatives exhibit potential biological activities:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs with therapeutic effects. Notable examples include anticonvulsants like ethosuximide and anti-gout medications such as allopurinol.
- Biological Activity : Some derivatives have shown promising results in biological assays, indicating potential use in drug development .
Industrial Applications
In industry, this compound is utilized for producing fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing:
- Agrochemicals : Used in developing pesticides and herbicides.
- Fine Chemicals : Important for producing specialty chemicals used in various applications.
Case Study 1: Synthesis of Anticonvulsants
Research demonstrated the synthesis of ethosuximide from this compound through a multi-step process involving cyclization reactions. This showcases the compound's utility in developing medications for epilepsy treatment.
Case Study 2: Development of Allopurinol
Allopurinol, an important drug for treating gout, has been synthesized starting from this compound via Knoevenagel condensation followed by cyclization with hydrazine. This highlights its role as a precursor in pharmaceutical synthesis .
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyanoacetate acetate involves its reactivity at the amino and cyano groups. These functional groups can participate in various nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds. The compound’s ability to undergo cyclization and condensation reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the amino group.
Methyl cyanoacetate: Similar but with a methyl ester instead of an ethyl ester.
Cyanoacetamide: Contains a cyano group and an amide group instead of an ester.
Uniqueness
Ethyl 2-amino-2-cyanoacetate acetate is unique due to the presence of both an amino group and a cyano group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
acetic acid;ethyl 2-amino-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2H4O2/c1-2-9-5(8)4(7)3-6;1-2(3)4/h4H,2,7H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUYQVEOPQDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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